3-(Perfluoro-n-hexyl)prop-2-en-1-ol
Overview
Description
3-(Perfluoro-n-hexyl)prop-2-en-1-ol is a chemical compound with the CAS Number: 38550-47-9. Its molecular formula is C9H5F13O and it has a molecular weight of 376.12 . The IUPAC name for this compound is (2E)-4,4,5,5,6,6,7,7,8,8,9,9,9-tridecafluoro-2-nonen-1-ol .
Molecular Structure Analysis
The InChI code for 3-(Perfluoro-n-hexyl)prop-2-en-1-ol is 1S/C9H5F13O/c10-4(11,2-1-3-23)5(12,13)6(14,15)7(16,17)8(18,19)9(20,21)22/h1-2,23H,3H2/b2-1+ . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
The boiling point of 3-(Perfluoro-n-hexyl)prop-2-en-1-ol is 87-89/10mm . More detailed physical and chemical properties couldn’t be found from the web search results.Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of 3-(perfluorohexyl)prop-1-ene, which is structurally related to 3-(Perfluoro-n-hexyl)prop-2-en-1-ol, involves the addition of perfluorohexyl iodide to allyl chloride. This process has been studied under various conditions to determine the influence on the formation of the polyfluoro-olefin and by-products. Factors such as the molar ratio of reactants, weight percent of initiator, temperature, and reaction time significantly affect the outcome of the reaction (Napoli & Bertani, 2001).
Catalysis and Material Science
In catalysis and material science, the catalytic activity of mixtures containing fluorinated compounds like 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been explored. Molecular dynamics simulations have shown that HFIP strongly binds to H2O2, enhancing the catalytic reaction's efficiency by creating a triphilic mixture that improves the interaction between the hydrocarbon and the catalytic system (Hollóczki et al., 2017).
Environmental Applications
Research on perfluorinated compounds, including those structurally related to 3-(Perfluoro-n-hexyl)prop-2-en-1-ol, has focused on their detection, persistence, and potential toxic effects in the environment. Studies have quantified the body burden of different perfluorinated substances in populations exposed via drinking water, emphasizing the need for monitoring and reducing exposure to these compounds (Fromme et al., 2017).
Surface Modification and Fluorinated Monomers
Fluorinated epoxides, including those related to 3-(Perfluoro-n-hexyl)prop-2-en-1-ol, have been utilized as surface-modifying agents in UV-curable systems. These compounds, even in small amounts, significantly alter the surface properties of coatings, making them highly hydrophobic without changing the bulk properties. This application highlights the potential of fluorinated compounds in developing advanced materials with specific surface characteristics (Sangermano et al., 2003).
Safety And Hazards
properties
IUPAC Name |
(E)-4,4,5,5,6,6,7,7,8,8,9,9,9-tridecafluoronon-2-en-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F13O/c10-4(11,2-1-3-23)5(12,13)6(14,15)7(16,17)8(18,19)9(20,21)22/h1-2,23H,3H2/b2-1+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATYZUVRSTXBJLR-OWOJBTEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C=CC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(/C=C/C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F13O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80896761 | |
Record name | (E)-3-(Perfluorohexyl)-2-propen-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80896761 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Perfluoro-n-hexyl)prop-2-en-1-ol | |
CAS RN |
83706-97-2 | |
Record name | (E)-3-(Perfluorohexyl)-2-propen-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80896761 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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